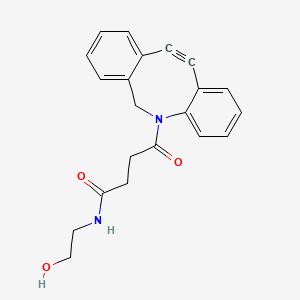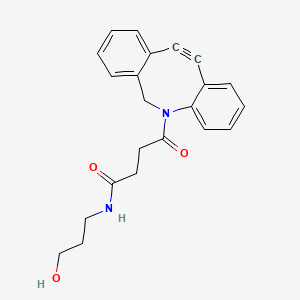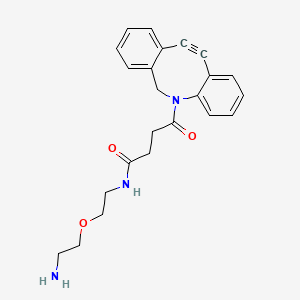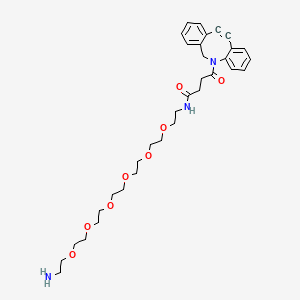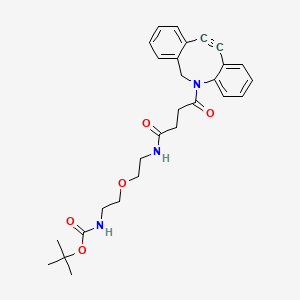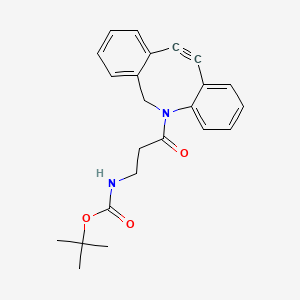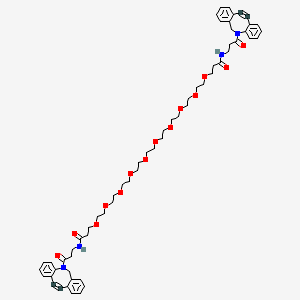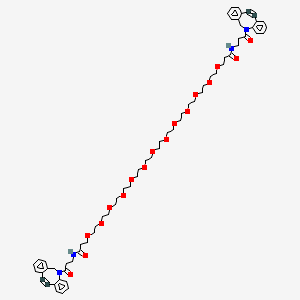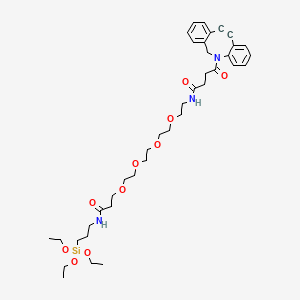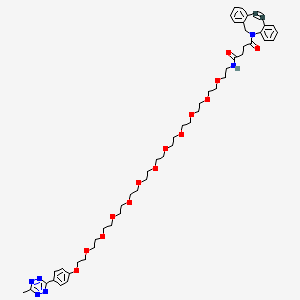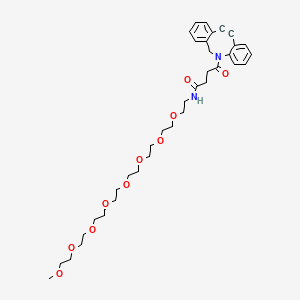
DBCO-C3-PEG4-NH-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-C3-PEG4-NH-Boc is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is notable for its role in facilitating the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
DBCO-C3-PEG4-NH-Boc is synthesized through a series of chemical reactions involving the conjugation of dibenzocyclooctyne (DBCO) with a PEG linker and a Boc-protected amine group. The synthesis typically involves:
Activation of DBCO: DBCO is activated to react with the PEG linker.
Conjugation with PEG: The activated DBCO is then conjugated with a PEG linker under controlled conditions.
Boc Protection: The final step involves the protection of the amine group with a Boc (tert-butoxycarbonyl) group to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chemical Synthesis: Large-scale synthesis of the intermediate compounds.
Purification: High-performance liquid chromatography (HPLC) or other purification techniques to ensure high purity.
Quality Control: Rigorous quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
DBCO-C3-PEG4-NH-Boc primarily undergoes:
Click Chemistry Reactions: The DBCO group can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to expose the amine group for further reactions.
Common Reagents and Conditions
SPAAC Reaction: Typically performed in aqueous or organic solvents at room temperature.
Boc Deprotection: Carried out using acidic reagents such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or other suitable solvents.
Major Products
SPAAC Reaction: Forms a stable triazole linkage between this compound and the azide-containing molecule.
Boc Deprotection: Yields the free amine derivative of the compound.
Scientific Research Applications
DBCO-C3-PEG4-NH-Boc is widely used in various scientific research fields:
Chemistry: Utilized in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Investigated for its potential in developing targeted therapies for diseases by degrading disease-causing proteins.
Industry: Used in the development of advanced materials and drug delivery systems.
Mechanism of Action
DBCO-C3-PEG4-NH-Boc functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. The linker facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This process selectively removes the target protein from the cell, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-NH-Boc: Similar structure but with a shorter PEG linker.
DBCO-PEG1-NH-Boc: Contains a shorter PEG linker and is used for similar applications.
Uniqueness
DBCO-C3-PEG4-NH-Boc is unique due to its optimal PEG linker length, which provides a balance between solubility and flexibility, making it highly effective in forming stable PROTACs and facilitating efficient protein degradation .
Properties
IUPAC Name |
3-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]propyl 3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H51N3O10/c1-38(2,3)51-37(45)40-19-22-47-24-26-49-28-27-48-25-23-46-21-17-36(44)50-20-8-18-39-34(42)15-16-35(43)41-29-32-11-5-4-9-30(32)13-14-31-10-6-7-12-33(31)41/h4-7,9-12H,8,15-29H2,1-3H3,(H,39,42)(H,40,45) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMONQRPDXRZGCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)OCCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H51N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
709.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
